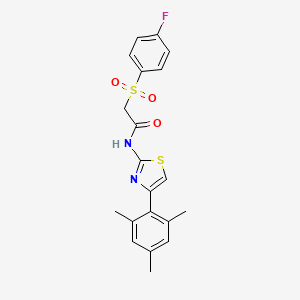

2-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)acetamide

Description

2-((4-Fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)acetamide is a sulfonamide-linked acetamide derivative featuring a 4-fluorophenylsulfonyl group and a 4-mesityl-substituted thiazole ring. This compound belongs to a broader class of heterocyclic acetamides, which are explored for applications in medicinal chemistry (e.g., enzyme inhibition) and agrochemicals .

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S2/c1-12-8-13(2)19(14(3)9-12)17-10-27-20(22-17)23-18(24)11-28(25,26)16-6-4-15(21)5-7-16/h4-10H,11H2,1-3H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZBCDPJNINULE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a mesityl group with a thioamide under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride reagent.

Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of the target compound with analogs from literature:

Key Observations:

- Sulfonyl Group Impact: The target compound’s 4-fluorophenylsulfonyl moiety differentiates it from non-sulfonylated analogs (e.g., N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide ). Sulfonyl groups enhance electronegativity and may improve binding to polar enzyme pockets.

- Heterocyclic Core : Thiazole (target) vs. benzothiazole , thiadiazole , or oxazole cores influence electronic properties and steric bulk. For instance, Flufenacet’s thiadiazole ring contributes to its herbicidal activity .

- Substituent Effects : The mesityl group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., methoxy or methyl groups). This may reduce solubility but enhance target selectivity.

Biological Activity

2-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)acetamide, also known by its CAS number 895471-20-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)acetamide is C₁₈H₁₈FNO₃S, with a molecular weight of approximately 345.4 g/mol. The compound features a sulfonamide group, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The sulfonamide moiety may enhance the compound's binding affinity to target proteins, potentially modulating enzyme activity or receptor interactions.

Anticancer Activity

Research indicates that 2-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)acetamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis and inhibits cell proliferation through the activation of caspase pathways.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.3 | Inhibition of cell proliferation |

| HCT116 (Colon Cancer) | 10.7 | Activation of caspase pathways |

Immunomodulatory Effects

A study published in Cancer Immunology Research highlighted the immunomodulatory effects of this compound in immunocompromised animal models. Treatment with 2-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)acetamide significantly restored lymphocyte activity in mice treated with cyclophosphamide, enhancing the cytotoxic T lymphocyte response against tumor cells .

Case Study: Restoration of Immune Function

In a controlled experiment, mice receiving cyclophosphamide showed reduced lymphocyte reactivity. However, administration of the compound at doses ranging from 20 to 300 mg/kg led to a marked restoration of immune function, particularly at an optimal dose of 75 mg/kg . This suggests potential applications in cancer therapy where immune suppression is a concern.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 2-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)acetamide. Preliminary data indicate moderate oral bioavailability and a half-life suitable for therapeutic dosing regimens.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-((4-fluorophenyl)sulfonyl)-N-(4-mesitylthiazol-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step routes, including sulfonylation of the fluorophenyl group and coupling with the thiazole-2-amine moiety. Critical parameters include solvent choice (e.g., dimethylformamide or dichloromethane), temperature control (40–80°C), and catalysts like triethylamine to enhance nucleophilic substitution efficiency . Optimization requires monitoring via TLC or HPLC to track intermediates and minimize side reactions (e.g., sulfonyl group hydrolysis).

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodology :

- NMR Spectroscopy : 1H/13C NMR resolves aromatic protons (e.g., fluorophenyl δ ~7.2–7.8 ppm) and thiazole ring signals (δ ~6.8–7.5 ppm). 19F NMR confirms fluorophenyl substitution .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., C20H18FN3O3S2, [M+H]+ = 432.09) .

- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .

Q. How does the fluorophenylsulfonyl group influence the compound’s physicochemical properties?

- Methodology : The sulfonyl group enhances solubility in polar aprotic solvents (e.g., DMSO) and stabilizes the molecule via hydrogen bonding. Fluorine’s electronegativity increases metabolic stability and lipophilicity (logP ~2.8), impacting membrane permeability in cellular assays . Comparative studies with non-fluorinated analogs show reduced oxidative degradation in microsomal stability tests .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data across studies?

- Methodology :

- Dose-Response Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, IC50 discrepancies in kinase inhibition assays may arise from ATP concentration differences .

- Metabolite Screening : Use LC-MS to identify active metabolites that might contribute to off-target effects .

- Structural Validation : Re-examine batch purity via X-ray crystallography (if crystalline) to rule out polymorphic effects on activity .

Q. How can researchers design experiments to elucidate the compound’s molecular targets in cancer pathways?

- Methodology :

- Chemical Proteomics : Employ affinity chromatography with a biotinylated analog to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .

- Kinase Profiling : Use a panel of 100+ recombinant kinases (e.g., EGFR, VEGFR) to screen for inhibition at 1–10 µM concentrations .

- CRISPR-Cas9 Knockout : Validate target engagement by assessing resistance in cells with gene knockouts (e.g., AKT1 or MAPK pathways) .

Q. What computational approaches are effective in modeling interactions between this compound and biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like COX-2 or HDACs. Focus on sulfonyl-thiazole interactions with catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and ligand-induced conformational changes .

- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like polar surface area and H-bond donors to optimize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.